Cyclohexylmagnesium chloride

Catalog No.
S702480
CAS No.
931-51-1
M.F
C6H11ClMg
M. Wt
142.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexylmagnesium chloride

CAS Number

931-51-1

Product Name

Cyclohexylmagnesium chloride

IUPAC Name

magnesium;cyclohexane;chloride

Molecular Formula

C6H11ClMg

Molecular Weight

142.91 g/mol

InChI

InChI=1S/C6H11.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1

InChI Key

DEDWWARPYWCXMG-UHFFFAOYSA-M

SMILES

C1CC[CH-]CC1.[Mg+2].[Cl-]

Canonical SMILES

C1CC[CH-]CC1.[Mg+2].[Cl-]

The exact mass of the compound Cyclohexylmagnesium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclohexylmagnesium chloride is a secondary alkyl Grignard reagent widely utilized in industrial and laboratory synthesis as a nucleophilic cyclohexyl source and a strong base [1]. Commercially supplied as a standardized solution in solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), or diethyl ether, it serves as a critical precursor for carbon-carbon bond formation via Kumada cross-couplings and nucleophilic additions [2]. For scientific procurement and material selection, its primary value proposition lies in its superior atom economy, higher reagent-generation yields compared to its bromide counterpart, and its structural rigidity, which effectively suppresses unwanted β-hydride elimination pathways that commonly degrade linear alkyl Grignards during transition-metal catalysis [3].

Workflow Fit

Nucleophile
Carbon–carbon bond formation via cyclohexyl group transfer to electrophiles
Form
Supplied as solution in ethereal solvents (Et2O, THF, 2-MeTHF) for direct use
Concentration matched to stoichiometric needs
Selection
Secondary alkyl Grignard for sterically demanding and stereoselective transformations

Replacing cyclohexylmagnesium chloride with cyclohexylmagnesium bromide, or with linear aliphatic Grignards (e.g., n-octylmagnesium chloride), fundamentally alters reaction efficiency, scale-up economics, and stereocontrol [1]. While bromide salts are often required for specific asymmetric inductions due to their larger anionic radius and distinct coordination behavior, the chloride salt provides significantly higher precursor synthesis yields and better atom economy for scalable, non-asymmetric cross-couplings [2]. Furthermore, substituting this secondary cyclic Grignard with a primary linear Grignard in transition-metal catalysis leads to drastic increases in unwanted β-hydride elimination, destroying target product yields and complicating downstream purification [3].

Substitution Risk

Cyclohexylmagnesium chloride
Potential substitute
Mismatch risk
Chloride counterion
Cyclohexylmagnesium bromide
Yield may drop ~12 percentage points; by-product profile can shift toward homocoupling
Cyclohexyl (2° alkyl)
Phenylmagnesium chloride or linear alkyl Grignard
Steric bulk and chemoselectivity differ; stereochemical outcomes may not transfer

Grignard Formation Yield Advantage

In the direct synthesis of the Grignard reagent from the corresponding cyclohexyl halide and magnesium, the chloride salt demonstrates significantly higher formation efficiency. Standardized preparations report a 92% yield for cyclohexylmagnesium chloride, compared to only an 80% yield for cyclohexylmagnesium bromide [1].

Evidence DimensionGrignard reagent formation yield
Target Compound Data92% yield (Cyclohexylmagnesium chloride)
Comparator Or Baseline80% yield (Cyclohexylmagnesium bromide)
Quantified Difference12% absolute increase in yield
ConditionsStandardized Grignard formation from respective halide and magnesium in ether

For bulk procurement, the chloride salt offers superior atom economy and lower material waste during reagent generation, directly reducing scale-up costs.

Formation yield
Head-to-head
92% (Cl) vs 80% (Br)
12 pp higher
Reported higher formation yield from chloride
Conditions: anhydrous Et2O, Mg metal

Enantioselectivity: Halide Choice

The choice of halide in the Grignard reagent strictly dictates enantioselectivity in copper-catalyzed asymmetric allylic alkylation (AAA) of cyclic allylic ethers. Using cyclohexylmagnesium chloride results in a low 33% ee, whereas substituting it with cyclohexylmagnesium bromide achieves 88% ee under identical conditions due to the distinct influence of the halogen anion on the catalytic transition state [1].

Evidence DimensionEnantiomeric excess (ee)
Target Compound Data33% ee
Comparator Or Baseline88% ee (Cyclohexylmagnesium bromide)
Quantified Difference55% decrease in ee for the chloride salt
ConditionsCu-catalyzed AAA of racemic inert cyclic allylic ethers

This proves the chloride and bromide salts are not interchangeable; buyers must avoid the chloride for high-ee Cu-AAA applications, but prioritize it for non-asymmetric scalable couplings where steric or halide bulk is undesirable.

Fe cross-coupling
Class-level
100% conv
97% yield
Near-quantitative performance in reported iron-catalyzed coupling
Substrate-specific; may vary with steric/electronic context

β-Hydride Elimination Suppression

In Pd(I)-catalyzed Kumada cross-coupling reactions with aryl halides, the secondary cyclic structure of cyclohexylmagnesium chloride provides superior stability against unwanted β-hydride elimination compared to primary linear alkyl Grignards. This structural rigidity generates significantly higher yields of the desired Csp3-Csp2 coupled product over n-octylmagnesium chloride, which suffers from rapid degradation [1].

Evidence DimensionTarget cross-coupled product yield vs. β-hydride elimination byproducts
Target Compound DataHigh Csp3-Csp2 yield with minimal β-hydride elimination
Comparator Or Baselinen-Octylmagnesium chloride (high β-hydride elimination, lower yield)
Quantified DifferenceSignificant reduction in β-hydride elimination pathways
ConditionsPd(I)-catalyzed Kumada cross-coupling with aryl bromides

Buyers selecting alkyl nucleophiles for transition-metal catalysis should procure the cyclohexyl variant to maximize target yields when linear alkyl chains suffer from rapid degradation via β-hydride elimination.

Nitrile addition
Cross-study
97% isolated yield
High ketone yield reported for aryl nitrile addition
Direct bromide comparison not available; typical range 60–90%

Continuous Flow Reactivity

Cyclohexylmagnesium chloride exhibits exceptional reactivity in continuous flow setups, a critical metric for modern scalable manufacturing. In a visible-light-promoted iron-catalyzed Kumada cross-coupling, employing cyclohexylmagnesium chloride achieved full conversion within a mere 5-minute residence time, significantly outperforming linear aliphatic comparators like n-propylmagnesium bromide which required 15-20 minutes for high yields [1].

Evidence DimensionReaction residence time for full conversion
Target Compound Data5 minutes
Comparator Or Baselinen-Propylmagnesium bromide (15-20 minutes)
Quantified Difference3x to 4x faster conversion in flow
ConditionsVisible-light-promoted Fe-catalyzed Kumada cross-coupling in flow

Validates the compound's processability and high reactivity for continuous flow manufacturing, enabling higher throughput and safer handling of reactive intermediates.

Ti-mediated cyclization
Class-level
cis-substituted cyclopentanols
Diastereoselectivity may not replicate with less bulky Grignard reagents
Exact dr not quantified; reported stereochemical outcome
Green solvent
Supporting
Available in 2-MeTHF
Aligns with sustainability mandates; may simplify aqueous workup
Yield parity with traditional solvents requires verification
By-product profile
Cross-study
Cl: higher yield, less waste
Br: 50–60% yield, more bicyclohexyl/cyclohexene
Chloride gives cleaner reaction profile with fewer side products
Based on historical data; process-specific validation needed

Scalable Kumada Cross-Coupling

Due to its 92% precursor generation yield and superior atom economy compared to the bromide analog, cyclohexylmagnesium chloride is the optimal choice for large-scale C-C bond formation in pharmaceutical and agrochemical manufacturing where stereocontrol is not the primary objective [1].

Robust Alkylation in Metal Catalysis

In Pd- or Fe-catalyzed reactions where primary linear alkyl Grignards fail due to rapid β-hydride elimination, the rigid secondary cyclic structure of cyclohexylmagnesium chloride effectively suppresses this side reaction, ensuring high yields of the target Csp3-Csp2 coupled products [2].

Continuous Flow API Synthesis

Its ability to achieve full conversion in under 5 minutes in Fe-catalyzed flow systems makes it highly suitable for modern continuous manufacturing setups, minimizing the accumulation of hazardous Grignard intermediates and increasing overall reactor throughput [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cyclohexyl ketone synthesis (nitrile addition)
High reactivity and selectivity in nitrile additions
Isolated yield and purity of ketone product
Iron-catalyzed cross-coupling
Compatibility with earth-abundant iron catalysis
Conversion and yield under Fe-catalyzed conditions
Stereoselective Ti-mediated cyclization
Diastereoselectivity for cis-cyclopentanols
Stereochemical outcome and diastereomeric ratio
Sustainable large-scale manufacturing
Availability in green solvent 2-MeTHF
Workup simplification and sustainability metrics

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (43.06%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (55.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

931-51-1

Methods of Manufacturing

REACTION OF CYCLOHEXYL CHLORIDE WITH MAGNESIUM IN ANHYDROUS DIETHYL ETHER, USUALLY IN THE PRESENCE OF AN INITIATOR

General Manufacturing Information

Magnesium, chlorocyclohexyl-: ACTIVE

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